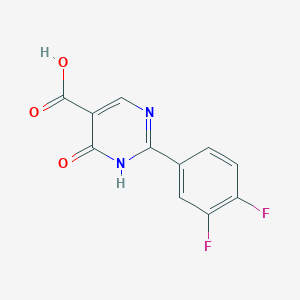![molecular formula C12H9ClF3N3O B5434162 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5434162.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as CTMP, is a synthetic compound that belongs to the family of pyrazole derivatives. It was first synthesized in 2009 by a research team led by Professor Simon Campbell at the University of Manchester. Since then, CTMP has gained attention from the scientific community due to its potential applications in various fields, including scientific research.
作用機序
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of protein kinases, specifically the cAMP-dependent protein kinase (PKA) and the protein kinase B (Akt). These enzymes play crucial roles in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these enzymes, this compound can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of cancer cell growth, and the regulation of glucose metabolism. In the brain, this compound has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory formation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, this compound has been shown to regulate glucose metabolism by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK), which is involved in glucose oxidation.
実験室実験の利点と制限
One of the main advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity towards PKA and Akt, which allows for precise modulation of these enzymes without affecting other cellular processes. In addition, this compound has been shown to have good pharmacological properties, including high potency and selectivity. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may restrict its use in some research settings.
将来の方向性
There are several future directions for the research and development of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and efficiency of the process. Another direction is the development of new derivatives of this compound with improved pharmacological properties, such as increased potency and selectivity. In addition, further research is needed to explore the potential therapeutic applications of this compound in various disease states, including neurological disorders and cancer.
合成法
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 4-chloro-3-(trifluoromethyl)aniline with methyl isocyanate to form N-[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl methyl isocyanate. The resulting compound is then reacted with 2,3-dihydro-1-methyl-1H-pyrazole-5-carboxylic acid to form this compound.
科学的研究の応用
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of protein kinases in synaptic plasticity and memory formation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-19-10(4-5-17-19)11(20)18-7-2-3-9(13)8(6-7)12(14,15)16/h2-6H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWQAONJWJINRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5434088.png)

![N,N,2-trimethyl-7-(5-phenylpentanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5434103.png)
![3-(allylthio)-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434111.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazine-1-sulfonamide](/img/structure/B5434127.png)
![methyl 3-[2-(1-naphthylmethyl)-4-morpholinyl]propanoate](/img/structure/B5434130.png)
![5-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5434134.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B5434136.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5434148.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5434165.png)
![ethyl {5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5434168.png)